N-(3,4-Difluorophenyl)thietan-3-amine
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Overview
Description
N-(3,4-Difluorophenyl)thietan-3-amine is a chemical compound with the molecular formula C9H9F2NS It is characterized by the presence of a thietan-3-amine core substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorophenyl)thietan-3-amine typically involves the reaction of 3,4-difluoroaniline with a thietane derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thietane, followed by nucleophilic substitution with 3,4-difluoroaniline. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorophenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like hydroxide (OH-) or amines can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide (OH-), amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
N-(3,4-Difluorophenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)thietan-3-amine
- N-(3,4-Dimethylphenyl)thietan-3-amine
- N-(3,4-Difluorophenyl)thietan-2-amine
Uniqueness
N-(3,4-Difluorophenyl)thietan-3-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H9F2NS |
---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H9F2NS/c10-8-2-1-6(3-9(8)11)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
HWMPGEMCGYZWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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